1,3-Dihydro-2-benzofuran-1-carboxylic acid
Overview
Description
1,3-Dihydro-2-benzofuran-1-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine, chemistry, and industry. This compound features a benzofuran ring fused with a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-2-benzofuran-1-carboxylic acid can be synthesized through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic addition.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Benzofuran-2-methanol or benzofuran-2-aldehyde.
Substitution: Halogenated benzofuran derivatives or alkylated benzofuran compounds.
Scientific Research Applications
1,3-Dihydro-2-benzofuran-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may interfere with DNA replication or protein synthesis in cancer cells, resulting in cell growth inhibition .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features but different biological activities.
Benzofuran-2-carboxylic acid: Lacks the dihydro group, leading to different chemical reactivity and applications.
2,3-Dihydrobenzofuran-2-carboxylic acid: Similar in structure but may have different pharmacological properties.
Uniqueness
1,3-Dihydro-2-benzofuran-1-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-4,8H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOSHCHNUDGLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(O1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265315 | |
Record name | 1,3-Dihydro-1-isobenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760933-23-1 | |
Record name | 1,3-Dihydro-1-isobenzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760933-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-isobenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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